

Advantame: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Advantame

Cat. No.: B10861123

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An In-depth Guide for Researchers and Drug Development Professionals

Advantame, a high-potency sweetener, has garnered significant interest within the food and pharmaceutical industries. This technical guide provides a detailed overview of its chemical properties, synthesis, analytical methodologies, and metabolic fate, tailored for researchers, scientists, and professionals in drug development.

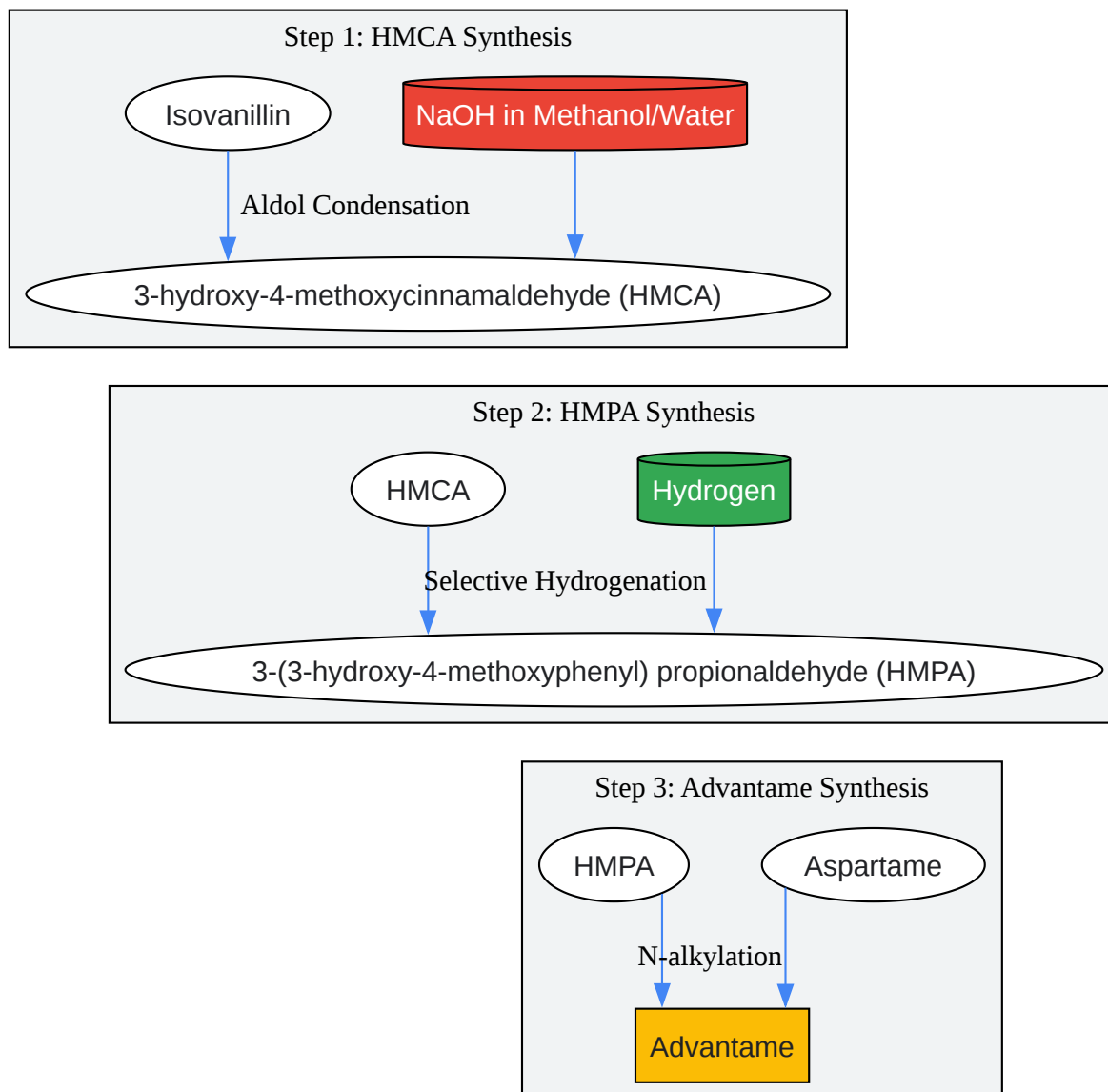
Core Chemical and Physical Properties

Advantame is chemically designated as N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]- α -aspartyl]-L-phenylalanine 1-methyl ester, monohydrate.^{[1][2]} It is structurally similar to aspartame and neotame as an N-substituted derivative of aspartame.^{[1][3]} The sweetener is a white to yellow powder and is noted for being approximately 20,000 times sweeter than sucrose and about 100 times sweeter than aspartame.^[2]

Property	Value	Reference
CAS Number	714229-20-6 (monohydrate)	
Molecular Formula	C ₂₄ H ₃₀ N ₂ O ₇ ·H ₂ O	
Molecular Weight	476.52 g/mol (monohydrate)	
Melting Point	101.5 °C	
Solubility in Water (25°C)	0.099 g/100 mL (very slightly soluble)	
Solubility in Ethanol (25°C)	1.358 g/100 mL (sparingly soluble)	
Assay (anhydrous basis)	97.0% - 102.0%	
Water Content	Not more than 5%	
Residue on Ignition	Not more than 0.2%	
Lead (Pb)	Not more than 1 mg/kg	

Synthesis of Advantame

The manufacturing of **advantame** is a three-step chemical synthesis process. The process begins with the production of 3-hydroxy-4-methoxycinnamaldehyde (HMCA), which is then selectively hydrogenated to form 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde (HMPA). The final step involves the N-alkylation of aspartame with HMPA to produce **advantame**.



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Caption: **Advantame** Synthesis Workflow.

Experimental Protocols

Synthesis of Advantame (Exemplary Protocol)

A detailed experimental protocol for the synthesis of **advantame** involves the reductive amination of aspartame with (3-hydroxy-4-methoxy) cinnamaldehyde. In one patented method, sodium borohydride is dissolved in acetic acid and cooled. (3-hydroxy-4-methoxy) cinnamaldehyde and aspartame are added to this suspension and stirred. The resulting mixture is then subjected to hydrogenation using a palladium/carbon catalyst. The final product is purified by recrystallization from a methanol-water mixture.

Quantification in Food Matrices

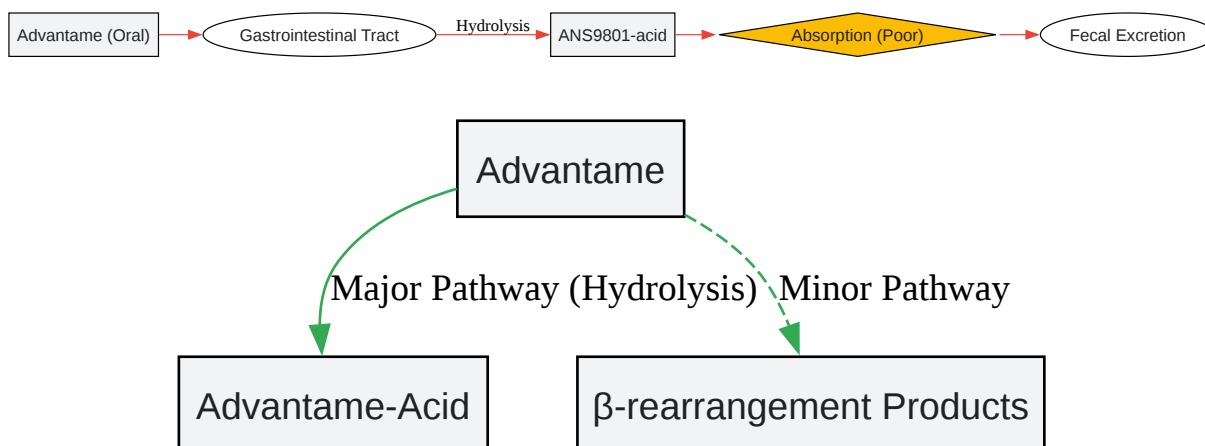
A common method for the determination of **advantame** in food products is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

- **Sample Preparation:** The sample is extracted with a methanol-water solution (50:50, v/v) and then centrifuged. The resulting supernatant is filtered before analysis.
- **Instrumentation:** An Agilent SB-C18 column (150 mm × 2.1 mm, 5 µm) is typically used with gradient elution. Detection is performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.
- **Validation:** This method has shown good linearity in the range of 0.01-1.0 mg/L with correlation coefficients exceeding 0.997. The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.03 mg/kg and 0.10 mg/kg, respectively. Average spiked recoveries range from 80.3% to 98.0%.

Metabolic and Degradation Pathways

Metabolism

Orally administered **advantame** is primarily converted to ANS9801-acid in the gastrointestinal tract before absorption. While **advantame** is rapidly but poorly absorbed, the main route of excretion is through the feces.



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References

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